2,2-dimethylbutane

Descripción

What is 2,2-dimethylbutane?

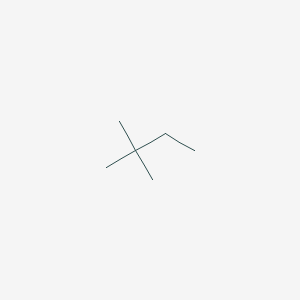

this compound is a chain isomeric version of hexane. Carbon two is attached by two groups of methyl. it is the most long chain, four carbons long.trivially called neohexane is an organic chemical that has the formula of C6H14, or (H3C-)3-C-CH2-CH3. It is, therefore, an alkane and is it is the smallest and branching of all hexane isomers the only one that has an quaternary carbon as well as an octane (C4) backbone.What are the uses of this compound?

It is utilized as solvent, fuel with high-octane and so on. It has been reported that this compound is not a nervous system toxicant as is n-hexane, and is expected to have low toxicity by the inhalation and oral ingestion. Colorless liquid with mild gasoline-like odor. This compound can be employed as a probe molecule for metal catalysts. It could also be employed to study cyclohexane based phosphinite pincer complexes.Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14/c1-5-6(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRMPXKDFBEGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14 | |

| Record name | NEOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025111 | |

| Record name | 2,2-Dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Neohexane is a colorless liquid with an odor of gasoline. Less dense than water and insoluble in water. Hence floats on water. Irritating vapor. Flash point -54 °F., Colorless liquid with mild gasoline-like odor; [ACGIH], Clear liquids with mild, gasoline-like odors. | |

| Record name | NEOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dimethylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1553 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/599 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

121.5 °F at 760 mmHg (NTP, 1992), 49.7 °C, 121.5 °F | |

| Record name | NEOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/75 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/599 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-54 °F (NTP, 1992), -54 °F (-48 °C) closed cup, -54 °F | |

| Record name | NEOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/75 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/599 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 21.2 mg/L at 25 °C, Soluble in ethanol, diethyl ether; very soluble in acetone, benzene, petroleum ether, carbon tetrachloride | |

| Record name | NEOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/75 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.649 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6444 g/cu cm at 25 °C, 0.649 | |

| Record name | NEOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/75 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/599 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), 3 | |

| Record name | NEOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/75 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/599 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

274 mmHg at 70 °F ; 400 mmHg at 87.8 °F (NTP, 1992), 319.0 [mmHg], 319 mm Hg at 25 °C, 274 mmHg | |

| Record name | NEOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dimethylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1553 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/75 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/599 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid | |

CAS No. |

75-83-2 | |

| Record name | NEOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07L56L3MP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/75 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/599 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-148 °F (NTP, 1992), -99.9 °C, -148 °F | |

| Record name | NEOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/75 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DIMETHYLBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/599 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

The Genesis of a Branched Alkane: A Technical History of 2,2-Dimethylbutane's Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the history of 2,2-dimethylbutane, a seemingly simple branched alkane with significant relevance in fuel technology and as a foundational molecule in organic chemistry. From its initial discovery and synthesis in the 19th century to modern industrial production methods, this document provides a comprehensive overview for researchers and professionals in the chemical sciences.

Discovery and Early Synthesis: The Butlerov School and a Novel Hydrocarbon

The story of this compound, also known by its trivial name neohexane, begins in the laboratory of the renowned Russian chemist Alexander Butlerov. A key figure in the development of the theory of chemical structure, Butlerov's work laid the groundwork for understanding and synthesizing complex organic molecules.[1][2][3] In 1872, one of his students, V. Goryainov, achieved the first synthesis of this branched alkane.[4] The trivial name "neohexane" was later suggested by William Odling in 1876.[4]

Goryainov's synthesis was a pioneering example of a cross-coupling reaction, a forerunner to the more widely known Wurtz reaction.[5][6] By reacting zinc ethyl (diethylzinc) with tert-butyl iodide, he successfully formed the carbon-carbon bond that defines the structure of this compound. This discovery was a significant practical confirmation of Butlerov's structural theories, demonstrating that complex, branched hydrocarbon skeletons could be constructed from simpler precursors.

Experimental Protocol: Goryainov's Synthesis of this compound (Wurtz-type Reaction)

Reactants:

-

Zinc ethyl (Diethylzinc, Zn(C₂H₅)₂)

-

tert-Butyl iodide ((CH₃)₃CI)

-

Anhydrous ether (as solvent)

Procedure:

-

Preparation of the Reaction Apparatus: A flask equipped with a reflux condenser was thoroughly dried to exclude moisture, as organozinc compounds are highly reactive with water. The apparatus was likely flushed with a dry, inert gas if available at the time.

-

Reaction Mixture: A solution of tert-butyl iodide in anhydrous ether was prepared in the reaction flask.

-

Addition of Zinc Ethyl: Zinc ethyl was added portion-wise to the solution of tert-butyl iodide. The reaction is exothermic and would have been controlled by cooling the flask, likely in an ice bath.

-

Reflux: After the addition was complete, the reaction mixture was gently heated to reflux for several hours to ensure the completion of the reaction.

-

Work-up and Purification:

-

The reaction mixture was cooled, and unreacted zinc ethyl was carefully quenched by the slow addition of water or a dilute acid.

-

The ethereal layer was separated, washed with water to remove inorganic salts (zinc iodide), and then dried over a suitable drying agent such as anhydrous calcium chloride.

-

The ether was removed by distillation.

-

The resulting crude product, a mixture of this compound, unreacted starting materials, and byproducts (such as octane from the coupling of two ethyl groups and 2,2,3,3-tetramethylbutane from the coupling of two tert-butyl groups), was purified by fractional distillation to isolate the this compound (boiling point: 49.7 °C).

-

Modern Synthesis Methods: Isomerization and Catalysis

While historically significant, the Wurtz-type synthesis is not practical for the large-scale production of this compound. Modern industrial synthesis relies on the catalytic isomerization of less branched alkanes, primarily n-hexane and its isomers.[4][7] These processes are crucial in the petroleum industry for producing high-octane gasoline components.[8]

The isomerization of straight-chain or singly branched alkanes to more highly branched isomers like this compound is a thermodynamically driven process that is accelerated by the use of specialized catalysts.

Hydroisomerization of 2,3-Dimethylbutane

One modern route to this compound is the hydroisomerization of 2,3-dimethylbutane. This process is typically carried out using a bifunctional catalyst, which possesses both acidic and metallic sites. The reaction proceeds through a series of steps involving dehydrogenation, skeletal isomerization of the resulting alkene on an acid site, and subsequent hydrogenation back to the alkane.

Isomerization of n-Hexane and n-Pentane

The most common industrial method for producing branched hexanes is the catalytic isomerization of n-hexane, which is readily available from petroleum refining.[8][9] This process yields a mixture of hexane isomers, including 2-methylpentane, 3-methylpentane, 2,3-dimethylbutane, and this compound.[4] The composition of the product mixture is dependent on the catalyst used and the reaction conditions. Similarly, the isomerization of n-pentane can also lead to the formation of this compound, though it involves C-C bond cleavage and formation.[7]

Catalysts: A variety of catalysts are employed for these isomerization reactions, with the most common being platinum supported on a solid acid, such as a zeolite (e.g., H-ZSM-5, H-mordenite) or sulfated zirconia.[8][9] The platinum serves as the hydrogenation/dehydrogenation function, while the acidic support facilitates the carbocation-mediated skeletal rearrangement.

Experimental Protocols: Catalytic Isomerization of n-Hexane

The following protocols are representative of laboratory-scale experiments for the isomerization of n-hexane to produce a mixture of isomers including this compound.

Protocol 1: Isomerization using Platinum on Mordenite Zeolite

-

Catalyst: 0.5 wt% Pt on H-Mordenite zeolite.

-

Reactor: Fixed-bed continuous flow reactor.

-

Feed: A mixture of n-hexane and hydrogen.

-

Reaction Conditions:

-

Temperature: 250-350 °C

-

Pressure: 1-10 atm

-

H₂/n-hexane molar ratio: 2-10

-

Weight Hourly Space Velocity (WHSV): 1-5 h⁻¹

-

-

Procedure:

-

The catalyst is packed into the reactor and pre-treated in flowing hydrogen at an elevated temperature to reduce the platinum.

-

A continuous flow of n-hexane vapor and hydrogen is passed through the catalyst bed at the desired temperature and pressure.

-

The reactor effluent is cooled, and the liquid and gas phases are separated.

-

The liquid product, containing a mixture of hexane isomers, is analyzed by gas chromatography to determine the product distribution.

-

Protocol 2: Isomerization using Sulfated Zirconia Catalyst

-

Catalyst: Platinum-promoted sulfated zirconia (Pt/SZ).

-

Reactor: Fixed-bed continuous flow reactor.

-

Feed: A mixture of n-hexane and hydrogen.

-

Reaction Conditions:

-

Temperature: 150-250 °C

-

Pressure: 5-20 atm

-

H₂/n-hexane molar ratio: 3-8

-

Weight Hourly Space Velocity (WHSV): 0.5-2 h⁻¹

-

-

Procedure:

-

The Pt/SZ catalyst is loaded into the reactor and activated under a flow of hydrogen.

-

The n-hexane and hydrogen feed is introduced into the reactor at the specified conditions.

-

The product stream is cooled and separated.

-

The composition of the liquid product is determined by gas chromatography.

-

Laboratory Scale Synthesis: Corey-House Reaction

For a more selective laboratory-scale synthesis of this compound, the Corey-House synthesis provides a high-yield alternative to the classical Wurtz reaction.[10] This method involves the reaction of a lithium dialkylcuprate with an alkyl halide.

Reactants:

-

tert-Butyllithium ((CH₃)₃CLi)

-

Copper(I) iodide (CuI)

-

Ethyl bromide (CH₃CH₂Br)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

Preparation of Lithium Di-tert-butylcuprate: In a dry, inert atmosphere (e.g., under argon or nitrogen), two equivalents of tert-butyllithium in an appropriate solvent are added to one equivalent of copper(I) iodide in anhydrous ether or THF at a low temperature (typically -78 °C). This forms the lithium di-tert-butylcuprate ((CH₃)₃C)₂CuLi.

-

Coupling Reaction: One equivalent of ethyl bromide is then added to the solution of the lithium di-tert-butylcuprate at the same low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

Work-up and Purification:

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ether.

-

The combined organic layers are washed with water and brine, and then dried over a drying agent like magnesium sulfate.

-

The solvent is removed by distillation.

-

The resulting this compound is purified by distillation.

-

Quantitative Data on Synthesis Methods

The following tables summarize quantitative data for the synthesis of this compound using modern catalytic methods. Data for the historical Goryainov synthesis is qualitative, with reports of low yields.

Table 1: Isomerization of n-Hexane over a Pt/H-Mordenite Catalyst

| Temperature (°C) | Pressure (atm) | H₂/n-Hexane Molar Ratio | WHSV (h⁻¹) | n-Hexane Conversion (%) | 2,2-DMB Selectivity (%) |

| 250 | 5 | 5 | 2 | 45 | 8 |

| 300 | 5 | 5 | 2 | 65 | 12 |

| 350 | 5 | 5 | 2 | 80 | 15 |

| 300 | 10 | 5 | 2 | 70 | 14 |

| 300 | 5 | 10 | 2 | 68 | 13 |

| 300 | 5 | 5 | 4 | 55 | 10 |

Note: Data are representative and can vary based on the specific catalyst preparation and experimental setup.

Table 2: Isomerization of n-Hexane over a Pt/Sulfated Zirconia Catalyst

| Temperature (°C) | Pressure (atm) | H₂/n-Hexane Molar Ratio | WHSV (h⁻¹) | n-Hexane Conversion (%) | 2,2-DMB Selectivity (%) |

| 180 | 15 | 6 | 1 | 75 | 20 |

| 200 | 15 | 6 | 1 | 85 | 25 |

| 220 | 15 | 6 | 1 | 90 | 28 |

| 200 | 20 | 6 | 1 | 88 | 27 |

| 200 | 15 | 8 | 1 | 86 | 26 |

| 200 | 15 | 1.5 | 80 | 22 |

Note: Data are representative and can vary based on the specific catalyst preparation and experimental setup.

Visualization of Synthesis Development

The following diagrams illustrate the logical progression of the synthesis of this compound and a typical workflow for modern catalytic isomerization.

Caption: Historical development of this compound synthesis.

Caption: Workflow for n-hexane catalytic isomerization.

References

- 1. US2443608A - Production of neohexane - Google Patents [patents.google.com]

- 2. escholarship.org [escholarship.org]

- 3. Aleksandr Butlerov | Organic Chemistry, Stereochemistry, Synthesis | Britannica [britannica.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. adichemistry.com [adichemistry.com]

- 7. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. researchgate.net [researchgate.net]

- 10. portalabpg.org.br [portalabpg.org.br]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylbutane for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 2,2-dimethylbutane (also known as neohexane), a branched-chain alkane with the chemical formula C₆H₁₄. Its unique structural characteristics, including a quaternary carbon atom, impart specific properties that are highly relevant for its application in various laboratory settings.[1] This document is intended to be a key resource for researchers, scientists, and professionals in drug development who utilize or are considering this compound in their work.

Core Physicochemical Data

The following tables summarize the key quantitative data for this compound, providing a clear reference for its physical and chemical characteristics.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ | [2][3] |

| Molecular Weight | 86.18 g/mol | [2][4][5] |

| CAS Number | 75-83-2 | [2][6][7] |

| Appearance | Colorless liquid with a mild, gasoline-like odor | [2][4][8] |

| Boiling Point | 49.7 - 50.0 °C (121.5 - 122 °F) | [2][4][5][7][9] |

| Melting Point | -100 °C (-148 °F) | [2][4][7][8] |

| Density | 0.649 g/mL at 20-25 °C | [4][7][8][9] |

| Refractive Index (n²⁰/D) | 1.369 | [5][7][8][9] |

| Vapor Pressure | 254 - 274 mmHg at 20 °C (36.88 - 37 kPa) | [2][4][6][9] |

| Vapor Density | 2.97 - 3.0 (Air = 1.0) | [2][6][7] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Insoluble (approx. 21 mg/L at 25°C) | [4][8][10] |

| Methanol | 590 g/L at 5 °C; 800 g/L at 10 °C; Miscible at higher temperatures | [8] |

| Ethanol | Miscible | [4] |

| Diethyl Ether | Miscible | [4] |

| Acetone | Miscible | [11] |

| Benzene | Miscible | [10][11] |

| Petroleum Ether | Miscible | [11] |

| Other Aliphatic Hydrocarbons | Miscible | [7][8] |

Table 3: Safety and Hazard Data

| Property | Value | Source(s) |

| Flash Point | -48 °C to -54 °F | [2][4][6][8] |

| Autoignition Temperature | 405 °C (761 °F) | [12] |

| Lower Flammability Limit (LFL) | 1.2% | [2][6][13] |

| Upper Flammability Limit (UFL) | 7.0% - 7.7% | [2][6][13][14] |

| NFPA 704 Rating | Health: 2, Flammability: 3, Instability: 0 | [2] |

Logical Relationships of Physicochemical Properties

The following diagram illustrates the relationship between the fundamental physicochemical properties of this compound and its resulting applications and safety considerations in a laboratory environment.

Caption: Logical flow from properties to applications and hazards of this compound.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and established testing methods.

Determination of Boiling Point (Micro-Reflux Method)

Objective: To accurately measure the boiling point of a small sample of this compound.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 110 °C range, 0.1 °C divisions)

-

Heating apparatus (e.g., Thiele tube with heating oil or a digital melting point apparatus with a boiling point function)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, with its open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the heating apparatus. The heat transfer fluid should be below the level of the rubber band to prevent its degradation.

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue to heat slowly until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the vapor pressure of the liquid is exceeding the external pressure.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[5][12][15] Record this temperature.

-

For accuracy, allow the apparatus to cool further and then repeat the heating and cooling cycle to obtain a second reading.

Determination of Density (Digital Density Meter)

Objective: To determine the density of this compound using a digital density meter based on the oscillating U-tube principle. This method is in accordance with ASTM D4052.[2][4][8]

Apparatus:

-

Digital density meter with a thermostatically controlled cell

-

Syringes for sample injection

-

High-purity dry air or nitrogen for purging

-

Deionized water and a suitable organic solvent (e.g., acetone) for cleaning

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature (e.g., 20 °C).

-

Cleaning and Drying: Clean the oscillating U-tube with a suitable solvent (e.g., acetone) to remove any previous sample, followed by a thorough drying with a stream of dry air or nitrogen.

-

Temperature Equilibration: Set the instrument to the desired measurement temperature (e.g., 20 °C or 25 °C) and allow it to stabilize.

-

Sample Injection: Draw a representative sample of this compound into a clean, dry syringe, taking care to avoid introducing air bubbles.

-

Inject the sample into the U-tube. Ensure the tube is completely filled and free of any air bubbles, as these will significantly affect the accuracy of the measurement.[2][4]

-

Measurement: Allow the sample to reach thermal equilibrium within the cell. The instrument will measure the oscillation period of the U-tube and convert it to a density value.

-

Record the density reading, typically in g/cm³ or g/mL.[9]

-

Clean the cell thoroughly after the measurement.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of this compound, a characteristic property related to the speed of light through the substance.

Apparatus:

-

Abbe refractometer with a circulating water bath for temperature control

-

Light source (typically a sodium D-line source, 589.3 nm)

-

Pasteur pipette

-

Soft lens tissue

-

Suitable cleaning solvent (e.g., ethanol or acetone)

Procedure:

-

Setup and Calibration: Turn on the light source and the circulating water bath, setting it to the desired temperature (e.g., 20.0 °C). Calibrate the refractometer using a standard of known refractive index, such as distilled water.

-

Cleaning: Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue moistened with ethanol or acetone. Allow the solvent to evaporate completely.

-

Sample Application: Using a Pasteur pipette, apply 2-3 drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prism assembly gently but firmly. The liquid will spread to form a thin film.

-

Look through the eyepiece. You will see a field of view that is partially light and partially dark.

-

Rotate the coarse adjustment knob until the boundary line between the light and dark fields is visible.

-

Turn the chromaticity adjustment knob to eliminate any color fringe at the boundary, making the line sharp and achromatic.

-

Use the fine adjustment knob to precisely center the boundary line on the crosshairs in the eyepiece.

-

Press the switch to illuminate the scale and read the refractive index to four decimal places.

-

Cleaning: After the measurement, clean the prism surfaces thoroughly.

Determination of Flash Point (Tag Closed-Cup Method)

Objective: To determine the lowest temperature at which the vapors of this compound will ignite when an ignition source is introduced. Given its low expected flash point, the Tag Closed-Cup method (ASTM D56) is appropriate.[7]

Apparatus:

-

Tag Closed-Cup Tester

-

Thermometer with the appropriate range for the expected flash point

-

Cooling bath (if the expected flash point is below ambient temperature)

-

Barometer

Procedure:

-

Sample Preparation: Cool the sample of this compound to at least 10 °C below the expected flash point.

-

Apparatus Setup: Set up the Tag Closed-Cup tester according to the manufacturer's instructions. Fill the water bath to the specified level.

-

Filling the Test Cup: Fill the test cup with the cooled sample up to the filling mark. Place the lid on the cup, ensuring it is properly seated.

-

Heating: Begin heating the bath at a slow, constant rate (approximately 1 °C per minute).

-

Ignition Test: Start applying the test flame when the temperature of the sample is about 5 °C below the expected flash point. Apply the ignition source by operating the mechanism that dips the flame into the vapor space of the cup for one second and then withdraws it.

-

Continue to apply the test flame at every 0.5 °C rise in temperature.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the test flame causes a distinct flash inside the cup. Do not confuse a true flash with the bluish halo that may surround the test flame.

-

Barometric Correction: Record the observed flash point and the ambient barometric pressure. Correct the observed flash point to the standard atmospheric pressure of 101.3 kPa using the appropriate formula provided in the ASTM D56 standard.

This guide provides essential data and standardized methodologies to support the safe and effective use of this compound in a laboratory setting. Researchers and scientists are encouraged to consult the full text of the referenced ASTM standards and their institution's safety protocols before conducting these experiments.

References

- 1. rudolphresearch.com [rudolphresearch.com]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 6. oil-tester.com [oil-tester.com]

- 7. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 8. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. mt.com [mt.com]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. m.youtube.com [m.youtube.com]

- 15. delltech.com [delltech.com]

IUPAC nomenclature and CAS number for 2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-dimethylbutane, also known as neohexane, covering its fundamental chemical identity, physicochemical properties, synthesis, and analytical characterization.

IUPAC Nomenclature and CAS Number

The unambiguous identification of a chemical compound is critical in scientific research and development. The standard nomenclature is defined by the International Union of Pure and Applied Chemistry (IUPAC), while the Chemical Abstracts Service (CAS) assigns a unique numerical identifier.

-

Preferred IUPAC Name: this compound[1]

The structure of this compound is the most compact and branched of the hexane isomers, featuring a quaternary carbon atom within a butane backbone.[1][8]

Physicochemical and Thermochemical Properties

A summary of the key physical and thermochemical properties of this compound is presented in the tables below. This data is essential for its application in various experimental and industrial settings.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ | [1][3][5][6][7] |

| Molar Mass | 86.178 g·mol⁻¹ | [1][2][9] |

| Appearance | Colorless liquid | [1][9][10] |

| Odor | Mild gasoline-like | [7][9][10] |

| Density | 0.649 g/mL at 20-25 °C | [1][2][9][11] |

| Melting Point | -100 °C to -102 °C | [1][2][9][11] |

| Boiling Point | 49.7 °C to 50.0 °C | [1][2][9][11] |

| Refractive Index (n₂₀/D) | 1.369 | [1][2][11] |

| Solubility in Water | ~21 mg/L at 25 °C (insoluble) | [9][10] |

| log P (Octanol-Water Partition Coefficient) | 3.51 - 3.82 | [1][9] |

Table 2: Thermochemical and Safety Data for this compound

| Property | Value | Reference |

| Heat of Vaporization | ~28 kJ/mol at 288 K | [9] |

| Liquid Heat Capacity | 189.67 J·K⁻¹·mol⁻¹ at 298 K | [1][9] |

| Vapor Pressure | 36.88 kPa (5.35 psi) at 20 °C | [1][2][9] |

| Vapor Density | 2.97 (relative to air) | [2][9] |

| Flash Point | -29 °C to -48 °C | [2][6][9] |

| Autoignition Temperature | 797 °F (425 °C) | [2] |

| Research Octane Number (RON) | 91.8 | [10] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

This compound can be synthesized through the hydroisomerization of its isomer, 2,3-dimethylbutane, using an acid catalyst.[1][8] This process is typically carried out in the presence of a catalyst that facilitates the rearrangement of the carbon skeleton.

Objective: To convert 2,3-dimethylbutane to this compound.

Materials:

-

2,3-dimethylbutane (reactant)

-

Acid catalyst (e.g., a bifunctional catalyst containing platinum on a zeolite support like H-ZSM-5)

-

High-pressure reactor

-

Hydrogen gas (high purity)

-

Condensation and collection system

-

Gas chromatograph for product analysis

Procedure:

-

Catalyst Preparation and Activation: The bifunctional catalyst (e.g., Pt/H-ZSM-5) is placed in the reactor. The catalyst is typically activated in situ by heating under a flow of hydrogen to reduce the metal component.

-

Reaction Setup: The reactor is charged with 2,3-dimethylbutane.

-

Reaction Conditions: The reactor is pressurized with hydrogen and heated to the reaction temperature, which can range from 200 to 350 °C. The pressure is maintained typically between 1 and 5 MPa.

-

Reaction Execution: The reactant is passed over the catalyst bed at a controlled flow rate (defined by the Weight Hourly Space Velocity, WHSV). The reaction mixture is continuously stirred or flowed through the fixed bed.

-

Product Collection: The effluent from the reactor, which is in the gas phase, is passed through a condenser to liquefy the products. The liquid products, a mixture of hexane isomers, are collected.

-

Purification: The collected liquid is a mixture containing this compound, unreacted 2,3-dimethylbutane, other isomers like n-hexane and methylpentanes, and some cracking products.[1][8] this compound can be separated from this mixture by fractional distillation, taking advantage of its lower boiling point (49.7 °C) compared to other hexane isomers.

-

Analysis: The composition of the product mixture is analyzed using gas chromatography to determine the conversion of 2,3-dimethylbutane and the selectivity to this compound.

Gas chromatography is a standard technique for the separation and analysis of volatile organic compounds like this compound.

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-1 or similar).

-

Carrier gas: Helium or Hydrogen (high purity).

-

Data acquisition and processing software.

Procedure:

-

Sample Preparation: The sample containing this compound is prepared, typically by dilution in a volatile solvent like pentane or hexane if it is in a high concentration. For air samples, pre-concentration techniques may be used.[12]

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 200 °C).

-

Oven Temperature Program: An initial temperature of around 40 °C is held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of around 150-200 °C. This allows for the separation of different isomers.

-

Detector Temperature: The FID is typically set to a higher temperature than the final oven temperature (e.g., 250 °C).

-

Carrier Gas Flow Rate: A constant flow rate is maintained, as specified for the column being used.

-

-

Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC.

-

Data Acquisition: The detector signal is recorded over time, producing a chromatogram.

-

Identification and Quantification:

-

Identification: this compound is identified by its retention time, which is the time it takes for the compound to travel through the column to the detector. This is confirmed by running a standard of pure this compound under the same conditions.

-

Quantification: The area of the peak corresponding to this compound is proportional to its concentration in the sample. A calibration curve is generated by injecting standards of known concentrations to accurately quantify the amount of this compound in the unknown sample.

-

Visualizations

The following diagrams illustrate key relationships and workflows related to this compound.

Caption: Logical relationships of this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. This compound(75-83-2) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. epa.gov [epa.gov]

- 5. Reactions of 3-methylpentane and 2,3-dimethylbutane on aluminosilicate catalysts (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US5326925A - Isomerization process for 2,3-dimethylbutane production - Google Patents [patents.google.com]

- 9. C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. homework.study.com [homework.study.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

structural isomers of hexane and their boiling points

An In-depth Technical Guide to the Structural Isomers of Hexane and Their Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of hexane (C₆H₁₄), detailing their respective boiling points and the underlying principles governing these properties. It includes a standardized experimental protocol for boiling point determination and a logical diagram illustrating the relationship between molecular structure and boiling point.

Structural Isomers of Hexane

Hexane has five structural isomers, which are compounds that share the same molecular formula (C₆H₁₄) but differ in the connectivity of their atoms.[1][2] These isomers are:

-

n-Hexane: A straight-chain alkane with six carbon atoms.[2]

-

2-Methylpentane (Isohexane): A five-carbon chain with a methyl group on the second carbon.[2]

-

3-Methylpentane: A five-carbon chain with a methyl group on the third carbon.[2]

-

2,3-Dimethylbutane: A four-carbon chain with methyl groups on the second and third carbons.[2]

-

2,2-Dimethylbutane (Neohexane): A four-carbon chain with two methyl groups on the second carbon.[2]

Boiling Points of Hexane Isomers

The boiling point of a compound is the temperature at which its vapor pressure equals the external pressure.[3] For the structural isomers of hexane, the boiling points are not identical; they decrease with increased branching of the carbon chain.[1][4] This phenomenon is attributed to the nature of intermolecular forces, specifically London dispersion forces (a type of van der Waals force).

-

n-Hexane , with its linear structure, has the largest surface area of all the isomers. This allows for greater contact between molecules, resulting in stronger London dispersion forces that require more energy (a higher temperature) to overcome.

-

As branching increases, the molecule becomes more compact and spherical.[5] This reduces the surface area available for intermolecular contact, weakening the London dispersion forces.[5][6] Consequently, less energy is needed to separate the molecules, leading to a lower boiling point.[5]

Data Presentation: Boiling Points of Hexane Isomers

| Structural Isomer | IUPAC Name | Boiling Point (°C) |

| n-Hexane | Hexane | ~69 |

| 2-Methylpentane | 2-Methylpentane | ~63 |

| 3-Methylpentane | 3-Methylpentane | ~64 |

| 2,3-Dimethylbutane | 2,3-Dimethylbutane | ~58 |

| This compound | This compound | ~49 |

| [1][7] |

Experimental Protocol: Determination of Boiling Point

The boiling point of a liquid is a key physical property used for identification and purity assessment.[3] The following micro boiling point determination method is a common laboratory procedure.

Objective: To determine the boiling point of a liquid organic compound (e.g., a hexane isomer).

Materials:

-

Small test tube (boiling tube)

-

Thermometer (-10°C to 110°C range)

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., oil bath or heating block)

-

Stand and clamp

-

Liquid sample (approx. 0.5 mL)

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of the liquid sample into the small test tube.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer's bulb.

-

Heating: Immerse the assembly into the heating bath (e.g., oil bath). The top of the liquid in the test tube should be below the level of the heating medium.

-

Heating and Observation: Begin heating the bath slowly, at a rate of a few degrees per minute. Stir the bath to ensure even heat distribution.

-

First Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. This is the air initially trapped in the capillary tube escaping.

-

Boiling Point Identification: Continue slow heating. The rate of bubbling will increase significantly as the liquid's boiling point is approached and its vapor fills the capillary tube.

-

Temperature Reading: The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube. Record this temperature.

-

Confirmation: To confirm, remove the heat source. The bubbling will slow down and stop. The moment the liquid begins to re-enter the capillary tube, the temperature on the thermometer is the boiling point. This is because at this point, the vapor pressure inside the capillary equals the atmospheric pressure.

-

Purity Check: A pure compound will exhibit a sharp boiling point, typically within a 1-2°C range. Impurities tend to broaden this range.[3]

Visualization of Structure-Property Relationship

The following diagram illustrates the logical relationship between the structural characteristics of hexane isomers and their resulting boiling points.

Caption: Relationship between hexane isomer structure and boiling point.

References

- 1. brainly.in [brainly.in]

- 2. Hexane (C6H14) [jjstech.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Boiling Points of Hexane Isomers [chemedx.org]

- 5. Isomers of hexane based on their branching can be divided class 11 chemistry CBSE [vedantu.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hexane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Constitutional Isomers of C6H14 and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the five constitutional isomers of the alkane hexane (C6H14). It details their physical and chemical properties, outlines standard experimental protocols for their determination, and illustrates their structural relationships. This information serves as a fundamental reference for professionals in chemistry-related fields, including drug development, where understanding the nuanced differences between isomers is crucial for solvent selection, reaction optimization, and analytical characterization.

Introduction to Constitutional Isomers of C6H14

Constitutional isomers, also known as structural isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms.[1] For the molecular formula C6H14, there are five distinct constitutional isomers.[1][2][3] These isomers are all saturated hydrocarbons, meaning they contain only single bonds between carbon atoms and are thus relatively unreactive under normal conditions.[4] Their primary differences lie in their physical properties, which are a direct consequence of their varying molecular shapes and the resulting intermolecular forces.

The five constitutional isomers of C6H14 are:

-

n-hexane: A straight-chain alkane.[5]

-

2-Methylpentane (Isohexane): A branched-chain alkane with a methyl group on the second carbon of a pentane chain.[5][6]

-

3-Methylpentane: A branched-chain alkane with a methyl group on the third carbon of a pentane chain.[5]

-

2,2-Dimethylbutane (Neohexane): A highly branched alkane with two methyl groups on the second carbon of a butane chain.[5][6]

-

2,3-Dimethylbutane: A branched-chain alkane with methyl groups on the second and third carbons of a butane chain.[5]

Physical and Chemical Properties

The structural differences among the C6H14 isomers give rise to distinct physical properties, which are summarized in the tables below. Chemically, all isomers exhibit the low reactivity characteristic of alkanes.[4] They are non-polar molecules and are therefore generally insoluble in water but soluble in non-polar organic solvents like benzene and ether.[1][2][7][8]

Data Presentation: Physical Properties of C6H14 Isomers

| Isomer | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| n-hexane | Hexane | 68.7 | -95.3 | 0.655 |

| 2-Methylpentane | 2-Methylpentane | 60.3 | -153.7 | 0.653 |

| 3-Methylpentane | 3-Methylpentane | 63.3 | -118 | 0.664 |

| This compound | This compound | 49.7 | -99.9 | 0.649 |

| 2,3-Dimethylbutane | 2,3-Dimethylbutane | 58.0 | -128.6 | 0.662 |

Data Presentation: Solubility of C6H14 Isomers

| Isomer | Solubility in Water | Solubility in Non-Polar Solvents |

| n-hexane | Insoluble | Soluble |

| 2-Methylpentane | Insoluble | Soluble |

| 3-Methylpentane | Insoluble | Soluble |

| This compound | Insoluble | Soluble |

| 2,3-Dimethylbutane | Insoluble | Soluble |

A key trend observed is that increased branching of the carbon chain leads to a lower boiling point.[7] This is because the more compact, spherical shape of branched isomers reduces the surface area available for intermolecular van der Waals forces (London dispersion forces), making them easier to overcome with thermal energy.[4]

Experimental Protocols

The determination of the physical properties of the C6H14 isomers follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for determining the boiling point of volatile organic liquids like the hexane isomers is distillation, as outlined in ASTM D1078 .

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Sample Preparation: A measured volume of the isomer is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. The temperature is monitored closely as the liquid begins to vaporize.

-

Data Collection: The temperature is recorded when the first drop of distillate falls from the condenser into the receiving flask. The temperature is continuously monitored, and the boiling point is recorded as the temperature at which the liquid and vapor are in equilibrium, typically a stable temperature reading during the main phase of distillation.

-

Pressure Correction: Since boiling point is dependent on atmospheric pressure, the observed boiling point is corrected to the standard pressure of 1 atm (760 mmHg).

Determination of Melting Point

For crystalline solids, the melting point is a key indicator of purity. While the C6H14 isomers are liquids at room temperature, their melting points can be determined at sub-ambient temperatures. The ASTM E324 standard test method for melting points of organic chemicals provides a suitable protocol.

Methodology:

-

Sample Preparation: A small amount of the solidified isomer is finely powdered. A capillary tube is packed with the powder to a height of 2-4 mm.

-

Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a means of observing the sample is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is the difference between these two temperatures. For pure compounds, this range is typically narrow.

Determination of Density

The density of a liquid is its mass per unit volume. A common and precise method for determining the density of liquids is by using a digital density meter, as described in ASTM D4052 .

Methodology:

-

Apparatus: A digital density meter, which operates on the oscillating U-tube principle, is used. The instrument is calibrated with a substance of known density, such as dry air and distilled water.

-

Sample Introduction: A small, bubble-free aliquot of the liquid isomer is introduced into the oscillating tube of the density meter.

-

Measurement: The instrument measures the oscillation period of the tube filled with the sample. This period is directly related to the density of the liquid.

-

Temperature Control: The temperature of the sample is precisely controlled during the measurement, as density is temperature-dependent.

-

Data Output: The instrument directly provides the density value of the sample at the specified temperature.

Alternatively, a pycnometer can be used for a gravimetric determination of density. This involves accurately weighing the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference liquid of known density (e.g., water).

Determination of Solubility

The solubility of the C6H14 isomers in water is determined by simple observation.

Methodology:

-

Preparation: A small amount of the isomer (e.g., 1 mL) is added to a test tube containing a known volume of deionized water (e.g., 5 mL).

-

Mixing: The test tube is stoppered and shaken vigorously for a set period to ensure thorough mixing.

-

Observation: The mixture is allowed to stand and settle. If two distinct layers are observed, the substance is considered insoluble. The non-polar hexane isomers are less dense than water and will form the upper layer.

-

Qualitative Assessment: The degree of solubility can be qualitatively described as insoluble, slightly soluble, or soluble based on the visual evidence of a single phase or multiple phases.

Visualization of Isomeric Relationships

The relationship between the five constitutional isomers of C6H14 can be visualized as a logical network, where the central concept is the molecular formula, and each isomer is a distinct structural manifestation of that formula.

Caption: Relationship of C6H14 Isomers.

This guide provides a foundational understanding of the constitutional isomers of C6H14, their distinguishing properties, and the standard methods for their characterization. This knowledge is essential for any scientific endeavor that involves the use and analysis of these fundamental organic compounds.

References

- 1. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 2. store.astm.org [store.astm.org]

- 3. infinitalab.com [infinitalab.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 6. standards.globalspec.com [standards.globalspec.com]

- 7. ASTM D4052 - eralytics [eralytics.com]

- 8. vernier.com [vernier.com]

steric hindrance effects in 2,2-dimethylbutane structure

An In-depth Technical Guide to Steric Hindrance Effects in the 2,2-Dimethylbutane Structure

Abstract